3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
The compound 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine is a pyridazine derivative featuring a piperazine ring substituted with a 4-methoxy-2,3-dimethylbenzenesulfonyl group at the 4-position and a pyrazole moiety at the 6-position of the pyridazine core. The compound is part of a broader class of azolylpyridazines, which have been investigated for diverse biological activities, including kinase inhibition and antimicrobial effects .
Properties
IUPAC Name |
3-[4-(4-methoxy-2,3-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3S/c1-15-16(2)18(6-5-17(15)29-3)30(27,28)25-13-11-24(12-14-25)19-7-8-20(23-22-19)26-10-4-9-21-26/h4-10H,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFUXBGYEQDONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactionsCommon reagents used in these reactions include sodium cyanoborohydride, methanol, and aromatic aldehydes .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-[4-(4-methoxy-2,3-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine can be contextualized against related pyridazine derivatives, as outlined below:
Substituent Variations in the Piperazine/Piperidine Ring
- Compound B : 3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () replaces the piperazine ring with piperidine, reducing the number of nitrogen atoms in the heterocycle. This modification likely impacts hydrogen-bonding capacity and solubility, as piperidine lacks the secondary amine present in piperazine .
- Compound C : 6-(4-(4-Chlorophenyl)piperazin-1-yl)pyridazin-3(2H)-one () introduces a chlorophenyl group on the piperazine ring, enhancing electron-withdrawing properties. This substitution is associated with improved inhibitory activity against acetylcholinesterase in related compounds .
Benzenesulfonyl Group Modifications
- Compound D : 3-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine () substitutes the 4-methoxy-2,3-dimethylbenzenesulfonyl group with a 2,5-dimethoxybenzenesulfonyl moiety. The additional methoxy group may alter steric hindrance and metabolic stability .
- Compound E : 3-{4-[(2,4-Difluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine () incorporates fluorine atoms, which can enhance bioavailability and binding affinity through hydrophobic interactions and electronegativity .
Pyrazole Substituent Variations
While the pyrazole group at the 6-position is conserved across most analogs, Compound E includes a 3-methylpyrazole, which could influence steric interactions with target proteins compared to the unsubstituted pyrazole in the parent compound .
Comparative Data Table
*Calculated based on formula C₂₁H₂₆N₆O₃S.
Research Findings and Implications
Sulfonamide Role : The benzenesulfonyl group in the target compound and analogs (e.g., Compounds D and E) is critical for binding to sulfonamide-sensitive targets, such as carbonic anhydrases or kinase domains, via hydrophobic and polar interactions .
Electronic Effects : Electron-withdrawing groups (e.g., chloro in Compound C) enhance inhibitory activity, while electron-donating methoxy groups (Compound D) may improve solubility .
Piperazine vs. Piperidine : Piperazine derivatives generally exhibit higher solubility and binding versatility due to the additional nitrogen, as seen in the target compound versus Compound B .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
